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Abstract
Miyakamide A1 is a cyclic peptide antibiotic that has garnered interest within the scientific

community due to its unique structural features and biological activity. Isolated from the fungus

Aspergillus flavus var. columnaris FKI-0739, the complete structural elucidation and

stereochemical assignment of Miyakamide A1 have been pivotal for understanding its mode of

action and for guiding synthetic efforts. This technical guide provides an in-depth overview of

the methodologies and data that culminated in the definitive structural assignment of

Miyakamide A1, presenting key quantitative data in a clear, tabular format and detailing the

experimental protocols that were instrumental in this scientific endeavor.

Introduction
Natural products continue to be a rich source of novel chemical entities with therapeutic

potential. Among these, peptides derived from microbial sources have shown significant

promise. Miyakamide A1, a metabolite of Aspergillus flavus, is one such compound. Its

structure, determined as N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(αZ)-α,β-

didehydrotryptamine, possesses intriguing features, including a didehydrotryptamine moiety

and the presence of both L-phenylalanine and N-methyl-L-phenylalanine residues.[1] This

guide will walk through the critical steps and data that led to this structural determination.
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Isolation and Purification
The initial step in the structural elucidation of any natural product is its isolation and purification

from the source organism. The following protocol outlines the methodology employed for

obtaining pure Miyakamide A1 from the culture broth of Aspergillus flavus var. columnaris FKI-

0739.

Experimental Protocol: Isolation and Purification
Fermentation:Aspergillus flavus var. columnaris FKI-0739 was cultured in a suitable broth

medium to promote the production of secondary metabolites, including Miyakamide A1.

Extraction: The culture broth was separated from the mycelia by filtration. The filtrate was

then extracted with an organic solvent, such as ethyl acetate, to partition the organic-soluble

metabolites.

Concentration: The organic extract was concentrated under reduced pressure to yield a

crude extract.

Chromatographic Separation: The crude extract was subjected to a series of

chromatographic techniques to isolate Miyakamide A1. This typically involves:

Silica Gel Column Chromatography: The crude extract was first fractionated on a silica gel

column using a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate

followed by ethyl acetate-methanol).

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing

Miyakamide A1 were further purified by preparative HPLC on a reversed-phase column

(e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure

Miyakamide A1.

Structure Elucidation: Spectroscopic Analysis
The determination of the planar structure of Miyakamide A1 was achieved through a

combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry
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High-resolution mass spectrometry (HRMS) was crucial for determining the molecular formula

of Miyakamide A1.

Experimental Protocol: Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed on

the purified sample to obtain the accurate mass of the molecular ion.

Table 1: Mass Spectrometry Data for Miyakamide A1

Parameter Value

Ionization Mode Positive

Molecular Ion [M+H]⁺ (m/z) 509.2501

Calculated Mass for C₃₁H₃₃N₄O₃ 509.2553

Molecular Formula C₃₁H₃₂N₄O₃

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques such as COSY, HSQC, and

HMBC, were employed to piece together the connectivity of the atoms in Miyakamide A1.

Experimental Protocol: NMR Spectroscopy

NMR spectra were recorded on a high-field NMR spectrometer in a suitable deuterated solvent

(e.g., CDCl₃ or DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to

the solvent residual peak.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Miyakamide A1 (in CDCl₃)
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Position δC (ppm) δH (ppm, mult., J in Hz)

N-Acetyl Group

1' 170.1

2' 23.1 1.95 (s)

L-Phenylalanine

1'' 171.8

2'' (α) 53.5 4.85 (m)

3'' (β) 38.0
3.10 (dd, 13.8, 6.0), 3.25 (dd,

13.8, 7.0)

4'' (ipso) 136.5

5'', 9'' (ortho) 129.3 7.25 (m)

6'', 8'' (meta) 128.6 7.25 (m)

7'' (para) 127.0 7.25 (m)

N-Methyl-L-Phenylalanine

1''' 172.5

2''' (α) 60.2 5.10 (t, 7.5)

3''' (β) 36.5 3.05 (m)

4''' (ipso) 137.0

5''', 9''' (ortho) 129.0 7.15 (m)

6''', 8''' (meta) 128.4 7.15 (m)

7''' (para) 126.8 7.15 (m)

N-CH₃ 30.5 2.80 (s)

(αZ)-α,β-Didehydrotryptamine

1 130.5

2 (α) 111.8 7.50 (s)
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3 (β) 128.0

4 (ipso) 125.5

5 122.8 7.30 (d, 8.0)

6 120.0 7.10 (t, 7.5)

7 118.8 7.18 (t, 7.5)

8 111.2 7.60 (d, 8.0)

9 (indole NH) 8.10 (s)

10 (CH₂) 41.5 3.65 (t, 7.0)

11 (CH₂) 25.0 2.95 (t, 7.0)

NH 6.50 (t, 6.0)

Note: Assignments are based on COSY, HSQC, and HMBC correlations. Due to the complexity

of the molecule and potential for signal overlap, some assignments are tentative.

Stereochemistry
The determination of the absolute configuration of the chiral centers and the geometry of the

double bond was essential for the complete stereochemical assignment of Miyakamide A1.

Amino Acid Configuration
The absolute stereochemistry of the amino acid residues was determined by chiral HPLC

analysis of the acid hydrolysate.

Experimental Protocol: Chiral HPLC Analysis

Hydrolysis: Miyakamide A1 was hydrolyzed with 6N HCl to break the amide bonds and

liberate the constituent amino acids.

Derivatization: The amino acids in the hydrolysate were derivatized with a chiral derivatizing

agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
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HPLC Analysis: The derivatized amino acids were analyzed by reversed-phase HPLC and

their retention times were compared with those of derivatized authentic L- and D-amino acid

standards. This analysis confirmed the presence of L-phenylalanine and L-N-

methylphenylalanine.

Geometry of the α,β-Didehydrotryptamine Double Bond
The geometry of the double bond in the didehydrotryptamine moiety was determined to be Z

based on NOESY correlations and chemical shift analysis. In the ¹H NMR spectrum, the

chemical shift of the α-proton is indicative of the geometry.

Logical Workflow of Structure Elucidation
The process of elucidating the structure of Miyakamide A1 followed a logical progression from

isolation to the final stereochemical assignment. This workflow is visualized in the following

diagram.
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Caption: Workflow for the structure elucidation of Miyakamide A1.
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Conclusion
The structure of Miyakamide A1 was unequivocally determined as N-acetyl-L-phenylalanyl-N-

methyl-L-phenylalanyl-(αZ)-α,β-didehydrotryptamine through a systematic application of

modern spectroscopic and chemical techniques. The combination of mass spectrometry for

molecular formula determination, extensive 1D and 2D NMR for establishing the planar

structure, and chiral HPLC analysis and NOESY for stereochemical assignment provided a

complete and unambiguous structural characterization. This detailed understanding of the

molecular architecture of Miyakamide A1 is fundamental for future research into its biological

mechanism of action and for the design and synthesis of novel analogs with potentially

improved therapeutic properties.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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